molecular formula C27H21N5O8 B12511314 3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12511314
M. Wt: 543.5 g/mol
InChI Key: SADTWOVRWZDGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The dinitrophenyl group and imidazole ring play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is unique due to the combination of the dinitrophenyl group, imidazole ring, and Fmoc group, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O8/c33-26(34)23(11-16-13-30(15-28-16)24-10-9-17(31(36)37)12-25(24)32(38)39)29-27(35)40-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,15,22-23H,11,14H2,(H,29,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADTWOVRWZDGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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